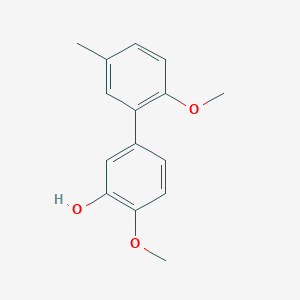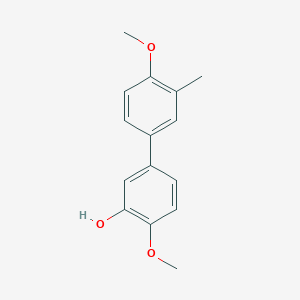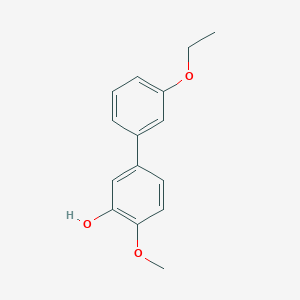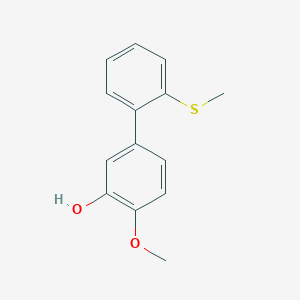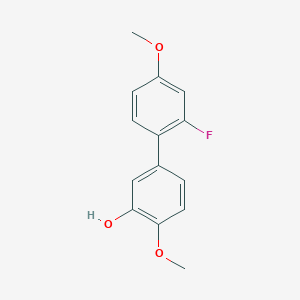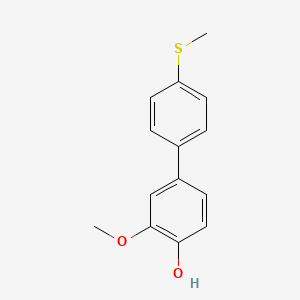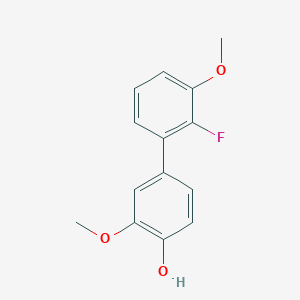
4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-3-methoxyphenyl)-2-methoxyphenol, also known as 4-Fluoromandelic acid (4-FMA), is an aromatic compound belonging to the class of phenols. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. It has become a popular research chemical due to its ability to act as an agonist of the serotonin 5-HT2A receptor. 4-FMA has been investigated for its potential to act as an antidepressant, anxiolytic, and antipsychotic.
作用机制
4-FMA acts as an agonist of the serotonin 5-HT2A receptor. This receptor is thought to play a role in the regulation of mood and behavior, as well as in the modulation of the release of neurotransmitters such as dopamine and norepinephrine. 4-FMA is thought to act as an agonist of the 5-HT2A receptor, which results in the activation of downstream signaling pathways that are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMA have been studied in animal models. It has been shown to have antidepressant-like effects, as well as anxiolytic and antipsychotic-like effects. In addition, 4-FMA has been shown to modulate the release of neurotransmitters such as dopamine and norepinephrine, as well as to reduce inflammation and oxidative stress.
实验室实验的优点和局限性
The use of 4-FMA in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. It also has a high affinity for the serotonin 5-HT2A receptor and has been shown to have antidepressant-like, anxiolytic, and antipsychotic-like effects. However, there are some limitations to its use in laboratory experiments. It is not approved for human use and its long-term safety and efficacy have not been established.
未来方向
The potential of 4-FMA as an antidepressant, anxiolytic, and antipsychotic is still being investigated. Future research should focus on the long-term safety and efficacy of this compound, as well as on its potential to act as a neuroprotectant. In addition, further studies should investigate the mechanism of action of 4-FMA and its potential to modulate the release of neurotransmitters such as dopamine and norepinephrine. Finally, further research should explore the potential of 4-FMA to reduce inflammation and oxidative stress, as well as its potential to act as an agonist of other receptors.
合成方法
4-FMA can be synthesized from 4-methoxyphenol and 2-fluoro-3-methoxybenzaldehyde. The reaction begins with the condensation of the two reactants in the presence of a base such as potassium carbonate, followed by the addition of a strong acid such as hydrochloric acid. This reaction produces 4-fluoromandelic acid as the primary product.
科学研究应用
4-FMA has been studied for its potential to act as an antidepressant, anxiolytic, and antipsychotic. It has been shown to act as an agonist of the serotonin 5-HT2A receptor, which is thought to be involved in the regulation of mood and behavior. In addition, 4-FMA has been studied for its potential to modulate the release of neurotransmitters such as dopamine and norepinephrine. It has also been investigated for its potential to act as a neuroprotectant, as well as for its ability to reduce inflammation and oxidative stress.
属性
IUPAC Name |
4-(2-fluoro-3-methoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-12-5-3-4-10(14(12)15)9-6-7-11(16)13(8-9)18-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVDDCJBICGDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685572 |
Source


|
| Record name | 2'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261948-14-4 |
Source


|
| Record name | 2'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


